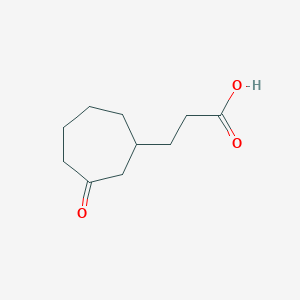
3-(3-Oxocycloheptyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Oxocycloheptyl)propanoic acid: is an organic compound with the molecular formula C10H16O3 It belongs to the class of carboxylic acids and features a cycloheptanone ring attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocycloheptyl)propanoic acid can be achieved through several methods. One common approach involves the oxidation of cycloheptanone followed by a reaction with malonic acid. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the catalytic oxidation of cycloheptanone using supported metal catalysts under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Oxocycloheptyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3-(3-hydroxycycloheptyl)propanoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ketone group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: 3-(3-Hydroxycycloheptyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(3-Oxocycloheptyl)propanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carboxylic acids and ketones. It may also serve as a model compound for studying metabolic pathways involving cyclic ketones .
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3-(3-Oxocycloheptyl)propanoic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity .
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in carboxylic acid and ketone metabolism.
Comparación Con Compuestos Similares
3-(3-Oxocyclohexyl)propanoic acid: This compound has a cyclohexanone ring instead of a cycloheptanone ring.
3-(3-Hydroxycycloheptyl)propanoic acid: This is a reduced form of 3-(3-Oxocycloheptyl)propanoic acid, where the ketone group is converted to a hydroxyl group.
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to six-membered ring analogs.
Propiedades
Número CAS |
60719-21-3 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
3-(3-oxocycloheptyl)propanoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-4-2-1-3-8(7-9)5-6-10(12)13/h8H,1-7H2,(H,12,13) |
Clave InChI |
PDGFFHAPQLYXFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)CC(C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


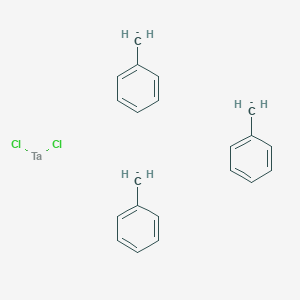
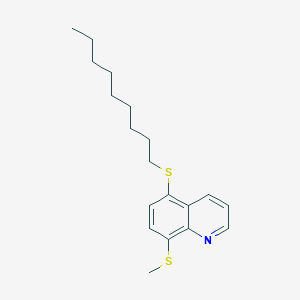
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
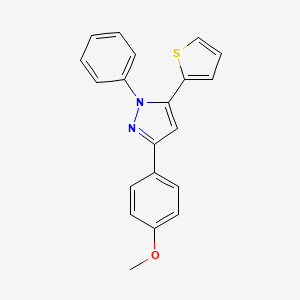

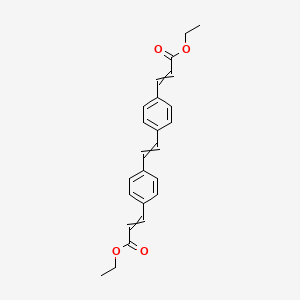
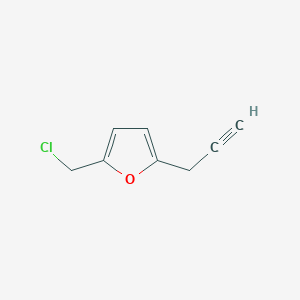
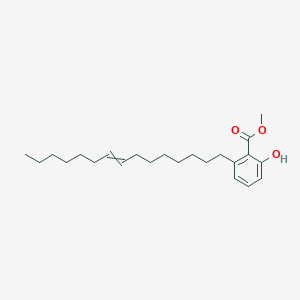
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
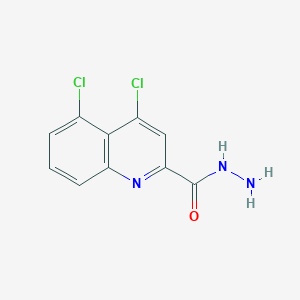
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)

